![molecular formula C23H20F2N2O4 B565411 Garenoxacin-d4 CAS No. 1217818-32-0](/img/structure/B565411.png)
Garenoxacin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Garenoxacin-d4 is a labelled form of Garenoxacin . Garenoxacin is a Des-F(6)-quinolone antibacterial and a topoisomerase II inhibitor .
Molecular Structure Analysis
The molecular formula of Garenoxacin-d4 is C23H16D4F2N2O4 . Unfortunately, the specific details about the molecular structure of Garenoxacin-d4 were not found in the available sources.Chemical Reactions Analysis
A study has been conducted on the labeling of Garenoxacin (GXN) with technetium-99m (99mTc) using different concentrations of GXN, sodium pertechnetate (Na99mTcO4), stannous chloride dihydrate (SnCl2·2H2O) at different pH . The study evaluated the in-vitro stability in saline, serum, binding with multi-resistant Staphylococcus aureus (MDRSA) and penicillin .Physical And Chemical Properties Analysis
Garenoxacin has a molecular weight of 426.41, a density of 1.4±0.1 g/cm3, a boiling point of 581.5±50.0 °C at 760 mmHg, and a flash point of 305.5±30.1 °C . It also has a melting point of 226-227° . These properties might be similar for Garenoxacin-d4, but specific details were not found in the available sources.Applications De Recherche Scientifique
Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling
Garenoxacin-d4, a novel des-F(6)-quinolone, has been used in population pharmacokinetic/pharmacodynamic (PK/PD) modeling and Monte Carlo simulations to optimize dosage regimens . The drug possesses potent antibacterial activity against infectious pathogens in the respiratory tract .
Antibacterial Activity
Garenoxacin-d4 has shown excellent antimicrobial activity against a wide range of clinically important microorganisms . Its activity was examined against Staphylococcus aureus, Streptococcus pyogenes, and respiratory pathogens .
Dosage Optimization
The optimal dosage of Garenoxacin-d4 was determined using prospective population PK/PD analysis and clinical trial simulations . The drug was found to be effective at a dose of 400 mg once daily .
Treatment of Respiratory Tract Infections
Garenoxacin-d4 has been found to be effective in the treatment of respiratory tract infections . It has a broad spectrum of antibacterial activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria, including Chlamydia spp., Mycoplasma pneumoniae, and Legionella spp .
Time-Kill Testing
The bactericidal activity of Garenoxacin-d4 was evaluated by time-kill analysis against strains of staphylococci, pneumococci, and Streptococcus pyogenes . The drug was found to be rapidly bactericidal against staphylococci, producing a significant decrease in viable counts within 3 hours at 4 times the MIC .
Comparative Studies
Garenoxacin-d4 has been compared with other antimicrobial agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes, and respiratory pathogens . The drug showed excellent activity against Haemophilus influenzae and Moraxella catarrhalis .
Safety and Hazards
Garenoxacin is considered hazardous. It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .
Orientations Futures
While specific future directions for Garenoxacin-d4 were not found in the available sources, research on Garenoxacin continues. For instance, studies have been conducted on the optimal dose finding of Garenoxacin based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation . Another study proposed the Pharmacokinetic-Pharmacodynamic breakpoint of Garenoxacin and other quinolones . These studies could potentially guide future research directions for Garenoxacin-d4.
Propriétés
IUPAC Name |
8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1/i3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDRXTDGYFKORP-GCZSHRFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])N2C=C(C(=O)C3=C2C(=C(C=C3)C4=CC5=C(C=C4)[C@H](NC5)C)OC(F)F)C(=O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Garenoxacin-d4 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.